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Compound of Interest

Compound Name: 2-diazopropane

Cat. No.: B1615991 Get Quote

Abstract: 2-Diazopropane (C₃H₆N₂) is a volatile and highly reactive diazoalkane. Primarily

utilized in organic synthesis as a precursor to the gem-dimethyl carbene, it is a potent reagent

for the construction of cyclopropane rings and other heterocyclic systems through 1,3-dipolar

cycloaddition reactions.[1][2] Its utility is, however, counterbalanced by its inherent instability

and potential toxicity, necessitating specialized handling procedures.[1] This guide provides an

in-depth overview of the core physical properties, spectroscopic data, a detailed experimental

protocol for its synthesis, and key applications for researchers in organic chemistry and drug

development.

Physical and Spectroscopic Properties
2-Diazopropane is a gas at room temperature and is typically prepared and used as a dilute

solution in a solvent like diethyl ether.[2] It is characterized by its high reactivity and thermal

instability. The compound's decay in solution follows first-order kinetics, with a reported half-life

of approximately three hours at 0°C.[1]

Physical Data
The known physical properties of 2-diazopropane are summarized in the table below. Data is

limited due to the compound's instability.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1615991?utm_src=pdf-interest
https://www.benchchem.com/product/b1615991?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=cv6p0392
https://m.youtube.com/watch?v=a74TYUWJjDA
http://orgsyn.org/demo.aspx?prep=cv6p0392
https://www.benchchem.com/product/b1615991?utm_src=pdf-body
https://m.youtube.com/watch?v=a74TYUWJjDA
http://orgsyn.org/demo.aspx?prep=cv6p0392
https://www.benchchem.com/product/b1615991?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₃H₆N₂ [3][4]

Molecular Weight 70.09 g/mol [5]

Appearance

Gas at room temperature;

typically used as a solution in

ether

[2]

Boiling Point -31.2 °C (at 14 Torr) [3]

Density 0.8389 g/cm³ [3]

Ionization Potential 7.88 eV [6]

Stability Half-life (t½) = 3 hours at 0°C [1]

Spectroscopic Data
Detailed experimental spectra for 2-diazopropane are not widely available in the literature,

likely due to its high reactivity and instability, which complicates isolation and analysis.

However, characteristic spectral features can be predicted based on its structure and data from

analogous diazo compounds.
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Spectrum Type
Predicted/Observed
Features

Reference/Rationale

UV-Visible λmax ≈ 500 nm (in ether) [1]

Infrared (IR)
Strong, sharp N≡N stretch at

~2050-2100 cm⁻¹

Based on characteristic diazo

group absorption.

¹H NMR Singlet at δ ≈ 1.2-1.5 ppm (6H)

The six methyl protons are

chemically equivalent. The

exact shift is an estimate.

Direct NMR is challenging due

to instability.[7]

¹³C NMR

Two signals expected: C(CH₃)₂

at δ ≈ 20-30 ppm and C=N₂ at

δ ≈ 40-60 ppm

Two unique carbon

environments: the two

equivalent methyl carbons and

the central diazo carbon.

Synthesis of 2-Diazopropane
The most reliable and widely cited method for the preparation of 2-diazopropane is the base-

catalyzed oxidation of acetone hydrazone with yellow mercury(II) oxide. The following protocol

is adapted from Organic Syntheses.[1]

Experimental Workflow Diagram
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Reaction Setup

Initial Reagents Reaction Execution

Product Collection

250 mL Two-Necked RBF

Magnetic Stirrer Dropping Funnel Distillation Head

Dry-Ice Condenser

Receiver Flask at -78°C

Yellow HgO (60 g)

Charge into RBF

Diethyl Ether (100 mL)

Charge into RBF

3M KOH in EtOH (4.5 mL)

Charge into RBF

Reduce pressure to 250 mm

Add Acetone Hydrazone (15 g)
dropwise with vigorous stirring

Reduce pressure to 15 mm

Co-distill Ether and 2-Diazopropane

Collect cherry-red solution of
2-Diazopropane in Ether

in receiver flask

Condenses at -78°C

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 2-diazopropane.

Detailed Protocol
Caution:2-Diazopropane is volatile, presumably toxic, and potentially explosive. This

procedure must be performed in a well-ventilated fume hood behind a safety screen. All

glassware should be inspected for cracks, and ground-glass joints should be avoided where

possible to minimize friction.[1]
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Apparatus Setup: A 250 mL two-necked, round-bottomed flask is placed in a room-

temperature water bath and equipped with a magnetic stirrer, a dropping funnel, and a

distillation head fitted with a thermometer. The distillation head is connected via a dry-

ice/acetone condenser to a receiver flask cooled to -78°C.

Charging the Flask: The reaction flask is charged with yellow mercury(II) oxide (60 g, 0.27

mol), diethyl ether (100 mL), and a 3 M solution of potassium hydroxide in ethanol (4.5 mL).

[1]

Reaction Initiation: The pressure in the system is reduced to approximately 250 mm Hg. With

vigorous stirring, freshly distilled acetone hydrazone (15 g, 0.21 mol) is added dropwise from

the dropping funnel. The boiling of the ether under reduced pressure provides sufficient

cooling.[1]

Distillation and Collection: After the addition is complete, the pressure is further reduced to

15 mm Hg. 2-Diazopropane co-distills with the ether and is collected in the cooled receiver

as a cherry-red solution. The yield is typically between 70-90%.[1]

Storage and Quantification: The resulting ether solution of 2-diazopropane is highly

unstable and should be used immediately. Its concentration (typically around 2 M) can be

determined spectrometrically by its visible absorption band at 500 nm or through nitrogen

evolution upon quenching with acetic acid.[1]

Chemical Reactivity and Applications
2-Diazopropane is a valuable reagent for generating the gem-dimethyl carbene intermediate,

which readily participates in cycloaddition reactions. Its primary application is in the synthesis of

gem-dimethyl substituted cyclopropanes and related heterocyclic compounds.[1][8]

Key Reaction Pathways
The most common transformations involving 2-diazopropane are 1,3-dipolar additions to

unsaturated systems. The initial adducts, pyrazolines, can subsequently be photolyzed or

thermolyzed to extrude nitrogen gas and form the final cyclopropane product.[1]
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Caption: Key cycloaddition reactions of 2-diazopropane.

These reactions are fundamental in synthetic chemistry for creating sterically hindered three-

membered rings, which are valuable motifs in pharmaceuticals and natural products. The

orientation of the addition can be sensitive to steric effects on the substrate.[1]

Handling and Safety Precautions
2-Diazopropane is an energetic compound with significant hazards. Its handling requires strict

safety protocols.

Toxicity and Volatility: The compound is volatile and presumed to be highly toxic. All

manipulations must be conducted in a certified chemical fume hood.[1]

Explosion Hazard: Like its homolog diazomethane, 2-diazopropane is explosive, especially

in the neat, gaseous, or solid state. It is sensitive to shock, friction (e.g., ground-glass joints),
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and high temperatures.[7] It should always be handled as a dilute solution.

Decomposition: The compound decomposes, releasing nitrogen gas. This can lead to

pressure buildup in sealed containers. Solutions should be kept cold (≤ 0°C) and used

promptly after preparation.[1]

Quenching: Excess 2-diazopropane should be quenched carefully by the slow addition of a

proton source, such as acetic acid, in a well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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